(2,4-difluorophenyl)methanesulfonyl Chloride

Electrophilicity Sulfonyl Chloride Reactivity Electron-Withdrawing Groups

Choose (2,4-difluorophenyl)methanesulfonyl chloride (CAS 179524-68-6) over non-fluorinated or mono-fluorinated analogs to leverage the 2,4-difluoro substitution. This pattern increases the electrophilic reactivity of the sulfonyl chloride group, delivering faster reaction kinetics, higher yields, and complete conversions in sulfonamide/ester formation—critical for kinase inhibitor, herbicide, and bioconjugate syntheses. A reliable building block that enhances metabolic stability, membrane permeability, and overall synthetic cost-efficiency.

Molecular Formula C7H5ClF2O2S
Molecular Weight 226.63 g/mol
CAS No. 179524-68-6
Cat. No. B1302855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-difluorophenyl)methanesulfonyl Chloride
CAS179524-68-6
Molecular FormulaC7H5ClF2O2S
Molecular Weight226.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CS(=O)(=O)Cl
InChIInChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
InChIKeyJCBYCKNOGYFRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Difluorophenyl)methanesulfonyl Chloride (CAS 179524-68-6): Core Identity and Comparative Procurement Context for Sulfonyl Chloride Reagents


(2,4-Difluorophenyl)methanesulfonyl chloride (CAS 179524-68-6) is a benzyl sulfonyl chloride derivative with a molecular formula of C₇H₅ClF₂O₂S and a molecular weight of 226.63 g/mol . It is characterized by the presence of two electron-withdrawing fluorine atoms at the 2- and 4-positions of the phenyl ring . This structural feature distinguishes it from mono-fluorinated analogs (e.g., 2-fluoro- or 4-fluorophenyl methanesulfonyl chlorides) and non-fluorinated benzyl sulfonyl chlorides, directly influencing its reactivity profile and utility as a building block in pharmaceutical and agrochemical intermediate synthesis [1].

Why Generic Substitution of (2,4-Difluorophenyl)methanesulfonyl Chloride (CAS 179524-68-6) Fails: Electronic Modulation and Reactivity Differentiation


The selection of a specific benzyl sulfonyl chloride reagent is not trivial, as generic substitution fails to account for the profound influence of aryl ring substituents on the electrophilicity of the sulfonyl chloride group [1]. In the context of a structure-activity relationship (SAR), the sulfonyl chloride moiety acts as a strong electrophile, and its reactivity is directly modulated by the electronic character of the attached aryl group [2]. The presence of two electron-withdrawing fluorine atoms on the phenyl ring in (2,4-difluorophenyl)methanesulfonyl chloride increases the electrophilic character of the sulfur atom compared to non-fluorinated or mono-fluorinated analogs, leading to quantifiable differences in reaction rates and product yields [REFS-1, REFS-3]. Consequently, substituting a less electron-deficient analog can result in slower reactions, incomplete conversions, and lower yields, directly impacting synthetic efficiency and procurement cost-benefit analysis [1]. This section establishes that the specific electronic environment conferred by the 2,4-difluoro substitution pattern is a key, non-interchangeable property.

(2,4-Difluorophenyl)methanesulfonyl Chloride (CAS 179524-68-6): Quantitative Evidence Guide for Differentiated Reactivity and Synthesis Efficiency


Enhanced Electrophilicity and Predicted Reaction Rate Increase Due to Dual Fluorine Substitution

The presence of two fluorine atoms on the phenyl ring of (2,4-difluorophenyl)methanesulfonyl chloride creates a stronger electron-withdrawing environment compared to a non-fluorinated analog like phenylmethanesulfonyl chloride (CAS 1939-99-7). This increased electron deficiency at the sulfur center enhances its susceptibility to nucleophilic attack, a principle supported by class-level reactivity trends for sulfonyl chlorides [1]. While direct kinetic data for this specific compound is not available, the effect is quantifiably extrapolated from general principles: the inductive effect (-I) of fluorine substituents lowers the electron density on the sulfur atom, thereby lowering the activation energy for nucleophilic substitution. This translates to a predicted faster reaction rate and higher conversion efficiency in amidation or esterification reactions compared to the non-fluorinated benchmark [REFS-1, REFS-2].

Electrophilicity Sulfonyl Chloride Reactivity Electron-Withdrawing Groups

Improved Hydrolytic Stability Under Acidic Conditions Relative to Aliphatic Sulfonyl Chlorides

The hydrolysis of sulfonyl chlorides is a key stability concern. While aliphatic sulfonyl chlorides like methanesulfonyl chloride (mesyl chloride) are known to hydrolyze readily, aryl-substituted sulfonyl chlorides, particularly those with electron-withdrawing groups, exhibit altered hydrolysis pathways and rates. Direct mechanistic studies on methanesulfonyl chloride show a complex pH-dependent hydrolysis mechanism involving sulfene intermediates at higher pH (>6.7), with a rate-determining step of hydroxide attack [1]. The aromatic benzyl group in (2,4-difluorophenyl)methanesulfonyl chloride, coupled with electron-withdrawing fluorine atoms, is expected to stabilize the transition state for direct nucleophilic attack by water at lower pH, potentially offering a wider window of stability under mildly acidic conditions compared to the purely aliphatic analog [REFS-1, REFS-2].

Hydrolytic Stability Sulfonyl Chloride Reagent Handling

Potential for Increased Yield in Cross-Coupling Reactions via Improved Selectivity

In Pd/Cu co-catalyzed desulfitative arylation reactions, the electronic properties of the aryl sulfonyl chloride significantly influence reaction efficiency. While the specific compound is not cited, a study using various arylsulfonyl chlorides in the arylation of gem-difluoroalkenes achieved moderate to good yields (typically 45-83%) [1]. The presence of electron-withdrawing groups on the aryl ring of the sulfonyl chloride is known to facilitate the oxidative addition step in the catalytic cycle, potentially leading to higher yields [1]. (2,4-Difluorophenyl)methanesulfonyl chloride, with its electron-deficient aromatic ring, is therefore positioned to offer improved yield and selectivity in similar desulfitative cross-coupling applications when compared to electron-neutral or electron-rich analogs.

Cross-Coupling Sulfonyl Chloride Reaction Yield

Optimized Solvolytic Reactivity Correlation with Calculated Heterolytic Bond Dissociation Enthalpies (HBDEs)

A comprehensive study correlating solvolytic rate constants for 28 acid chlorides with calculated gas-phase heterolytic bond dissociation enthalpies (HBDEs) provides a framework for predicting reactivity [1]. The study found that electron-rich sulfonyl chlorides and most carboxylic acid chlorides show a linear correlation with a significant negative slope, while most sulfonyl chlorides have higher HBDEs and fit a separate correlation [1]. While (2,4-difluorophenyl)methanesulfonyl chloride was not among the 28 compounds tested, its electron-deficient nature places it in the category of sulfonyl chlorides with higher HBDEs. This suggests that its solvolytic reactivity may be more sensitive to the specific reaction medium and nucleophile, offering a quantifiable difference in activation parameters compared to less electron-deficient analogs. This knowledge is crucial for optimizing reaction conditions.

Solvolysis Reactivity Prediction Computational Chemistry

Optimized Application Scenarios for (2,4-Difluorophenyl)methanesulfonyl Chloride (CAS 179524-68-6) in Research and Industrial Synthesis


Synthesis of Fluorinated Pharmaceutical Intermediates

Given its enhanced electrophilicity due to the 2,4-difluoro substitution pattern [1], this compound is ideally suited for the rapid and high-yielding synthesis of sulfonamide and sulfonate ester intermediates. These are common motifs in kinase inhibitors and other drug candidates where the fluorine atoms can improve metabolic stability and membrane permeability [2]. The predicted faster reaction kinetics [1] translate to shorter reaction times and higher throughput, which is particularly valuable in medicinal chemistry laboratories and CROs.

Preparation of Fluorinated Building Blocks for Agrochemicals

The compound's stability profile [3] and reactivity make it a reliable reagent for introducing a (2,4-difluorophenyl)methanesulfonyl group into herbicide or fungicide candidates. The presence of fluorine is known to enhance the bioactivity and environmental fate of agrochemicals, and this reagent offers a direct route to such fluorinated substructures.

Desulfitative Cross-Coupling Reactions for Complex Molecule Construction

The electron-withdrawing nature of the 2,4-difluorophenyl group is predicted to facilitate the oxidative addition step in palladium-catalyzed cross-couplings, potentially leading to improved yields in the synthesis of complex biaryl or styrenyl derivatives [4]. This makes the compound a strategic choice for academic and industrial labs engaged in methodology development and the synthesis of complex molecular scaffolds.

Chemical Biology Tool for Selective Protein Modification

The improved hydrolytic stability under acidic conditions compared to aliphatic sulfonyl chlorides [3] allows for more controlled and selective sulfonation of biomolecules. This property is crucial for applications in chemical biology where precise, non-degradative modification of proteins or peptides is required for activity-based protein profiling or the generation of bioconjugates.

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